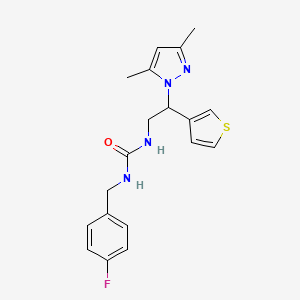

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈FN₃OS

- Molecular Weight: 345.42 g/mol

- IUPAC Name: this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, compounds similar to this structure have demonstrated selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM, indicating significant anti-inflammatory properties compared to standard drugs like Celecoxib .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| PYZ16 | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

2. Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial activity. Pyrazole derivatives have been evaluated against various bacterial strains, showing promising results. For example, compounds with similar scaffolds exhibited improved antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Oxytetracycline .

3. Anticancer Potential

Research into pyrazole derivatives has also indicated their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- COX Enzyme Inhibition: By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Cell Cycle Regulation: Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

Case Studies

-

Study on COX Inhibition:

A study investigated a series of pyrazole derivatives for their COX inhibitory activity. The compound demonstrated a significant reduction in inflammatory markers in vivo, suggesting its potential utility in treating inflammatory diseases . -

Antimicrobial Evaluation:

Another study tested various pyrazole derivatives against bacterial strains and found that certain modifications led to enhanced antibacterial activity, indicating that structural variations could optimize efficacy against resistant strains .

Applications De Recherche Scientifique

Key Structural Features

| Component | Description |

|---|---|

| Pyrazole Ring | Provides biological activity |

| Thiophene Moiety | Enhances electronic properties |

| Urea Functional Group | Facilitates interactions with biological targets |

| 4-Fluorobenzyl Substituent | Increases lipophilicity and potential activity |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them candidates for new antimicrobial agents .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies demonstrating its ability to inhibit key inflammatory pathways. For example, derivatives of pyrazole have been shown to reduce cytokine production in vitro, suggesting possible therapeutic applications in treating inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole-based compounds. Preclinical studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes related to disease processes. For instance, studies have explored its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in cardiovascular diseases .

Synthesis Routes

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate aldehydes with hydrazines.

- Urea Formation : The reaction between isocyanates and amines leads to the formation of the urea moiety.

- Final Coupling : The final product is obtained through coupling reactions that link the pyrazole and thiophene components with the urea group.

Reaction Conditions

The synthesis generally requires controlled conditions such as temperature regulation and pH adjustments to optimize yield and purity. Common solvents include ethanol or methanol under reflux conditions.

Material Science

In materials science, this compound can serve as a precursor for synthesizing advanced polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Development of Diagnostic Agents

The structural features of this compound also lend themselves to the development of diagnostic agents in medical imaging. Its ability to interact with biological systems can be harnessed for targeted imaging techniques.

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 250 μg/mL, demonstrating moderate antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms revealed that pyrazole derivatives could significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, suggesting their potential as therapeutic agents in inflammatory diseases .

Propriétés

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4OS/c1-13-9-14(2)24(23-13)18(16-7-8-26-12-16)11-22-19(25)21-10-15-3-5-17(20)6-4-15/h3-9,12,18H,10-11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUHRGKAGBGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.